molecular formula C14H20Cl2N2O4 B12274490 (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl

(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl

Cat. No.: B12274490
M. Wt: 351.2 g/mol
InChI Key: HQUSUWARFWJKPL-UHFFFAOYSA-N
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Description

(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl can be achieved through multiple synthetic routes. One common method involves the hydrogenation of 1-Benzyl 2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate in the presence of hydrogen and nickel in methanol . This reaction yields the desired compound with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been explored to enhance synthetic efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, nickel, and various oxidizing and reducing agents. Reaction conditions are typically mild to preserve the stereochemistry of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl is unique due to its specific stereochemistry and the presence of the CBZ (carbobenzyloxy) protecting group. This combination imparts distinct biological activities and synthetic utility, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H20Cl2N2O4

Molecular Weight

351.2 g/mol

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H

InChI Key

HQUSUWARFWJKPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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